molecular formula C15H13NO5 B13873730 Methyl 2-nitro-5-phenylmethoxybenzoate

Methyl 2-nitro-5-phenylmethoxybenzoate

Cat. No.: B13873730
M. Wt: 287.27 g/mol
InChI Key: NLCYTWWWIQTEDH-UHFFFAOYSA-N
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Description

Methyl 2-nitro-5-phenylmethoxybenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a phenylmethoxy group (-OCH2Ph) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-nitro-5-phenylmethoxybenzoate can be synthesized through a multi-step process involving nitration, esterification, and etherification reactions. One common method involves the nitration of methyl benzoate to form methyl 2-nitrobenzoate, followed by the etherification with benzyl alcohol under acidic conditions to introduce the phenylmethoxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-5-phenylmethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-nitro-5-phenylmethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-nitro-5-phenylmethoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-nitro-5-phenylmethoxybenzoate is unique due to the combination of its nitro and phenylmethoxy groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 2-nitro-5-phenylmethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features several functional groups that are significant for its biological interactions:

  • Nitro Group : Known for its ability to undergo reduction, potentially forming reactive intermediates.
  • Methoxy Group : Enhances lipophilicity, aiding in membrane permeability.
  • Phenyl Group : Provides hydrophobic interactions with biological targets.

The molecular formula is C16H15NO5C_{16}H_{15}NO_5.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with cellular components such as enzymes and receptors. These interactions can modulate various biological pathways, including:

  • Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
  • Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

Antimicrobial Activity

In a study examining the antimicrobial properties of this compound, it was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound. The compound was tested in vitro on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1500600
IL-61200400

This data suggests that this compound may have therapeutic potential for inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection symptoms compared to those receiving standard antibiotics.
  • Case Study on Inflammation : A preclinical study investigated the use of this compound in a mouse model of rheumatoid arthritis. Results demonstrated a marked decrease in joint swelling and histological evidence of inflammation, supporting its potential use in inflammatory conditions.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 2-nitro-5-phenylmethoxybenzoate

InChI

InChI=1S/C15H13NO5/c1-20-15(17)13-9-12(7-8-14(13)16(18)19)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

NLCYTWWWIQTEDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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